N-Nitrosopendimethalin
Overview
Description
N-Nitrosopendimethalin is a nitroso compound characterized by the presence of the -N=NO group. It is a colorless to yellowish liquid with a pungent odor. This compound is primarily used as a chemical reagent and catalyst in organic synthesis, including the synthesis of drugs, dyes, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosopendimethalin typically involves the di-nitration of pendimethalin using mixed acid (concentrated sulfuric acid and concentrated nitric acid) at temperatures below 40°C. This process employs a large quantity of solvent to reduce the viscosity of the product and control the heat released during the reaction .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis. This method utilizes a pinched tube reactor, which allows for efficient heat and mass transfer, making it suitable for fast and exothermic reactions. The process includes inline quenching, extraction, and separation to ensure smooth scale-up and production capacity .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosopendimethalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of hydroxyl and carboxyl groups.
Reduction: Reduction of nitro groups to amine groups.
Substitution: The nitroso group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration and reducing agents for the reduction of nitro groups. The reactions are typically carried out under controlled temperatures to manage the exothermic nature of the processes .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives, which can further undergo cyclization to form benzimidazole heterocycles .
Scientific Research Applications
N-Nitrosopendimethalin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Nitrosopendimethalin involves several pathways:
Oxidative N-dealkylation: Removal of alkyl groups through oxidation.
Cyclization: Formation of benzimidazole heterocycles.
Nitroreduction: Reduction of nitro groups to amine groups.
These pathways contribute to the compound’s effectiveness as a herbicide and its role in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: A selective herbicide used to control annual grasses and weeds.
N-Nitrosodimethylamine: Another nitroso compound with similar chemical properties.
Uniqueness
N-Nitrosopendimethalin is unique due to its specific nitroso group, which imparts distinct chemical reactivity and applications in organic synthesis and industrial processes. Its ability to undergo multiple types of chemical reactions and its role as a catalyst make it a valuable compound in various fields .
Properties
IUPAC Name |
N-(3,4-dimethyl-2,6-dinitrophenyl)-N-pentan-3-ylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O5/c1-5-10(6-2)15(14-18)13-11(16(19)20)7-8(3)9(4)12(13)17(21)22/h7,10H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBNYMMGYGFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(C1=C(C=C(C(=C1[N+](=O)[O-])C)C)[N+](=O)[O-])N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301022078 | |
Record name | Nitroso-pendimethalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68897-50-7 | |
Record name | Nitroso-pendimethalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301022078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-nitroso-(1-ethylpropyl)-2,6-dinitro-3,4-xylidene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the microbial degradation of N-nitrosopendimethalin?
A1: this compound is a contaminant found in soil, often originating from its parent compound, pendimethalin, a widely used herbicide. Understanding how microorganisms like Streptomyces can break down this compound is crucial for several reasons. Firstly, it sheds light on the natural attenuation processes that help remediate contaminated soils. Secondly, it can inform the development of bioremediation strategies, potentially utilizing such microorganisms to clean up polluted environments. This is particularly important as the persistence of this compound in the environment can pose risks to ecosystems and potentially human health.
Q2: What are the key findings of the research paper concerning this compound degradation by Streptomyces?
A2: The research demonstrated the ability of a specific Streptomyces strain to degrade both this compound and its precursor, N-nitropendimethalin. [] The study identified several metabolites produced during the degradation process, providing valuable insights into the metabolic pathways employed by the Streptomyces strain. This information contributes to our understanding of how microorganisms can potentially be harnessed for the bioremediation of environments contaminated with these compounds.
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